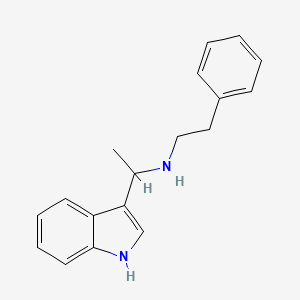
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring system is prevalent in many natural alkaloids and synthetic drugs, making it a crucial structure in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of tryptamine, a naturally occurring indole derivative, as a starting material. Tryptamine can be reacted with various reagents to introduce the phenylethanamine moiety .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires a strong acid catalyst, such as methanesulfonic acid, and is conducted under reflux conditions . The scalability of this method makes it suitable for industrial applications.
化学反应分析
Types of Reactions
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:
Neuromodulation: Acts as a neuromodulator by binding to serotonin receptors in the brain, influencing mood, cognition, and behavior.
Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar neuromodulatory properties.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood and behavior.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is unique due to its combination of an indole ring with a phenylethanamine moiety, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
属性
分子式 |
C18H20N2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C18H20N2/c1-14(19-12-11-15-7-3-2-4-8-15)17-13-20-18-10-6-5-9-16(17)18/h2-10,13-14,19-20H,11-12H2,1H3 |
InChI 键 |
SFILDIBJLADGOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CNC2=CC=CC=C21)NCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















